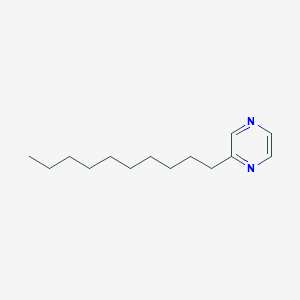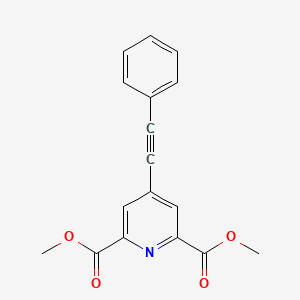![molecular formula C10H16O B14313347 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene CAS No. 110516-23-9](/img/structure/B14313347.png)
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with a but-2-en-1-yloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with but-2-en-1-ol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, with the acid catalyst facilitating the formation of the ether linkage between the cyclohexene and but-2-en-1-ol.
Industrial Production Methods
Industrial production of this compound may involve the catalytic oxidation of cyclohexene followed by the reaction with but-2-en-1-ol. The use of catalysts such as vanadium or other transition metals can enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-en-1-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Wirkmechanismus
The mechanism of action of 1-[(But-2-en-1-yl)oxy]cyclohex-1-ene involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ether cleavage or formation reactions. Additionally, its structural features allow it to participate in various organic reactions, influencing the pathways and products formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexenone: A versatile intermediate used in the synthesis of pharmaceuticals and fragrances.
1,2-Bis(trimethylsiloxy)cyclohexene: Used in organic synthesis as a protective group for alcohols.
2-Cyclohexen-1-ol: An intermediate in the synthesis of various organic compounds.
Uniqueness
1-[(But-2-en-1-yl)oxy]cyclohex-1-ene is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other cyclohexene derivatives. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
110516-23-9 |
|---|---|
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
1-but-2-enoxycyclohexene |
InChI |
InChI=1S/C10H16O/c1-2-3-9-11-10-7-5-4-6-8-10/h2-3,7H,4-6,8-9H2,1H3 |
InChI-Schlüssel |
JZWPBILJTMNOAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CCOC1=CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


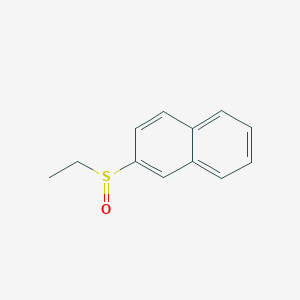

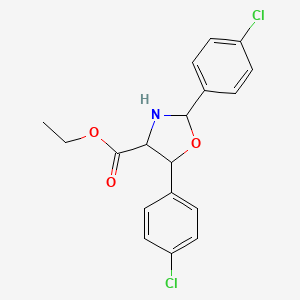
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]](/img/structure/B14313293.png)
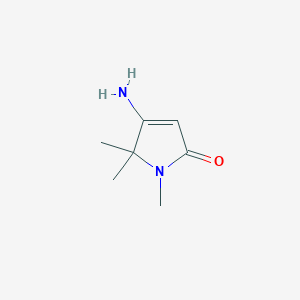
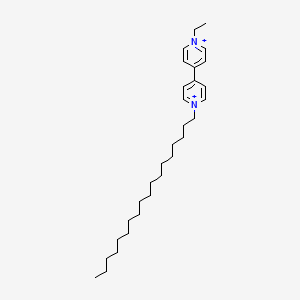
![7,7-Diphenylfuro[3,4-b]pyridin-5(7H)-one](/img/structure/B14313327.png)


